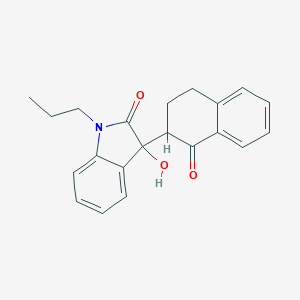
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one, commonly known as HPP-12, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPP-12 belongs to the class of indole-2-ones and is a potent inhibitor of protein-protein interactions.
Mecanismo De Acción
HPP-12 exerts its biological activity through the inhibition of protein-protein interactions. Specifically, HPP-12 binds to the hydrophobic pocket of the target protein, disrupting the interaction between the target protein and its binding partner. This results in the inhibition of downstream signaling pathways and biological processes.
Biochemical and Physiological Effects:
HPP-12 has been shown to have a range of biochemical and physiological effects. In cancer cells, HPP-12 induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In viral infections, HPP-12 inhibits viral replication by disrupting the interaction between the viral protein and its host cell partner. In neurodegenerative diseases, HPP-12 has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HPP-12 is its potency and specificity for protein-protein interactions. HPP-12 has been shown to be effective at low concentrations, making it a useful tool for studying protein-protein interactions in vitro and in vivo. However, one limitation of HPP-12 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of HPP-12. One area of interest is the development of HPP-12 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of new protein-protein interactions that can be targeted by HPP-12 and its analogs. Additionally, the therapeutic potential of HPP-12 in other diseases, such as autoimmune disorders and metabolic diseases, should be explored. Finally, the use of HPP-12 in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Métodos De Síntesis
The synthesis of HPP-12 involves the reaction of 2,3,4,5-tetrahydronaphthalene-1,4-dione and 1-propylindole-2,3-dione in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
HPP-12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. HPP-12 has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its binding partner Max, leading to the suppression of tumor growth. Additionally, HPP-12 has been found to inhibit the replication of the hepatitis C virus by disrupting the interaction between the viral NS5A protein and its host cell partner. HPP-12 has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C21H21NO3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-propylindol-2-one |
InChI |
InChI=1S/C21H21NO3/c1-2-13-22-18-10-6-5-9-16(18)21(25,20(22)24)17-12-11-14-7-3-4-8-15(14)19(17)23/h3-10,17,25H,2,11-13H2,1H3 |
Clave InChI |
OZWTVDJXHBNDFT-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O |
SMILES canónico |
CCCN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)